ganglioside, GD1c
Description
Overview of Gangliosides as Sialylated Glycosphingolipids
Gangliosides are a class of glycosphingolipids (GSLs) characterized by the presence of one or more sialic acid residues in their carbohydrate chain. nih.govwikipedia.org These molecules are amphiphilic, consisting of a hydrophobic ceramide lipid tail and a hydrophilic oligosaccharide headgroup. oup.com The ceramide portion, composed of a sphingosine (B13886) base and a fatty acid, anchors the molecule within the outer leaflet of the cell's plasma membrane. wikipedia.orgoup.commdpi.com The oligosaccharide chain extends into the extracellular space, contributing to the glycocalyx that covers eukaryotic cell surfaces. nih.govwikipedia.org
The defining feature of gangliosides is the presence of sialic acids, most commonly N-acetylneuraminic acid (Neu5Ac) in humans. nih.gov This nine-carbon sugar imparts a net negative charge to the ganglioside headgroup at physiological pH. wikipedia.org This anionic property is a key distinction from other neutral glycosphingolipids. wikipedia.org Gangliosides are particularly abundant in the nervous system, where they can constitute up to 10-12% of the total lipid content in the neuronal membrane and are integral to cell-cell recognition, adhesion, and signal transduction. nih.govmdpi.comnih.gov
Distinctive Features of Ganglioside GD1c within the Ganglio-Series
The classification of gangliosides is complex, with the "ganglio-series" being a major group. nih.govjocs.jp This series is built upon a core tetrasaccharide structure of Galβ1-3GalNAcβ1-4Galβ1-4Glcβ1-1'Cer. frontiersin.org Further classification into a-, b-, and c-series is determined by the number of sialic acid residues attached to the inner galactose molecule. nih.govjocs.jp
Ganglioside GD1c is a disialylated molecule belonging to the 0-series (or asialo-series pathway), which serves as a precursor to the c-series gangliosides. nih.govspandidos-publications.com The c-series gangliosides are notably expressed during mammalian brain development, where they are believed to participate in the growth, differentiation, and migration of neuronal cells. nih.gov The structure of GD1c is distinguished by the presence of two sialic acid residues. One is attached to the inner galactose, and the second is linked to the first sialic acid, forming a disialic acid motif.
To illustrate its unique structure, the following table compares GD1c with other prominent ganglio-series gangliosides.
| Ganglioside | Series | Core Structure | Sialic Acid Composition |
| GM1a | a-series | Gal-GalNAc-Gal-Glc-Cer | One sialic acid linked to the inner galactose |
| GD1a | a-series | Gal-GalNAc-Gal-Glc-Cer | Two sialic acids; one on the inner galactose, one on the terminal galactose |
| GD1b | b-series | Gal-GalNAc-Gal-Glc-Cer | Two sialic acids; both linked to the inner galactose |
| GT1b | b-series | Gal-GalNAc-Gal-Glc-Cer | Three sialic acids; two on the inner galactose, one on the terminal galactose |
| GD1c | 0/c-series | Gal-GalNAc-Gal-Glc-Cer | Two sialic acids; both linked to the inner galactose in a disialic acid linkage (NeuAcα2-8NeuAcα2-3) |
Significance of Glycosphingolipids in Biological Systems
Glycosphingolipids (GSLs) are integral components of cellular membranes and are involved in a multitude of critical biological processes. nih.govcreative-proteomics.com Their functions are largely dictated by the complex carbohydrate structures they present on the cell surface. wikipedia.org
Key roles of GSLs include:
Membrane Organization : GSLs, along with cholesterol and sphingomyelin, are key components of specialized membrane microdomains known as lipid rafts. nih.govnih.gov These platforms concentrate signaling molecules, thereby modulating signal transduction events at the cell surface. wikipedia.orgcreative-proteomics.comnih.gov
Cell-Cell Recognition and Adhesion : The oligosaccharide chains of GSLs act as surface markers that can mediate specific interactions between cells, which is fundamental for tissue formation and development. wikipedia.orgwikipedia.orgnih.gov
Signal Transduction : GSLs are not merely structural components; they actively modulate the function of membrane proteins, including growth factor receptors and ion channels. mdpi.comcreative-proteomics.comnih.gov By doing so, they influence cellular proliferation, differentiation, and apoptosis. spandidos-publications.comnih.gov
Host-Pathogen Interactions : The carbohydrate portions of GSLs can serve as receptors for pathogens, such as bacteria and viruses, as well as for bacterial toxins like cholera toxin, which binds to ganglioside GM1. creative-proteomics.com
Nervous System Development : In the nervous system, GSLs are crucial for processes such as neuronal growth, synaptogenesis, and the formation and maintenance of the myelin sheath that insulates nerve fibers. mdpi.comcreative-proteomics.com
The diverse functions of glycosphingolipids highlight their importance in maintaining cellular homeostasis and orchestrating complex physiological events. nih.govcreative-proteomics.com
Properties
CAS No. |
104137-85-1 |
|---|---|
Molecular Formula |
C28H24F12N4P2 |
Synonyms |
ganglioside, GD1c |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Ganglioside Gd1c
The creation of GD1c is a multi-step process involving the sequential addition of sugar moieties to a ceramide base, a pathway primarily housed within the Golgi apparatus. researchgate.netoup.comresearchgate.net This synthesis is dependent on the coordinated action of several specific enzymes that build upon a common precursor shared by numerous glycosphingolipids.
Enzymatic Synthesis Pathways
The synthesis of gangliosides is a classic example of stepwise enzymatic action, where a series of glycosyltransferases work in a coordinated fashion to elongate the carbohydrate chain attached to a ceramide lipid anchor. oup.comresearchgate.net The foundation for most gangliosides, including those of the 0-series to which GD1c belongs, is Lactosylceramide (LacCer). researchgate.netresearchgate.net The 0-series gangliosides are characterized by the absence of sialic acid residues on the inner galactose. oup.com
The elongation process from LacCer involves the following key enzymatic steps leading towards GD1c:
Formation of GA2: The first step is the addition of an N-acetylgalactosamine (GalNAc) residue to LacCer, a reaction catalyzed by B4GALNT1 (UDP-GalNAc:LacCer/GM3/GD3/GT3 β1-4 N-acetylgalactosaminyltransferase), also known as GM2/GD2 synthase. This creates the asialoganglioside GA2. researchgate.net
Formation of GA1: Subsequently, a galactose (Gal) residue is added to GA2 by the enzyme B3GALT4 (UDP-Gal:GA2/GM2/GD2/GT2 β1-3 galactosyltransferase), also known as GM1/GD1b synthase, resulting in the formation of GA1. researchgate.net
Formation of GM1b: The immediate precursor to GD1c, GM1b, is synthesized by the action of a sialyltransferase, ST3GAL2 , which adds a single sialic acid (N-acetylneuraminic acid, Neu5Ac) residue to the terminal galactose of GA1. researchgate.net
This sequential addition of monosaccharides, each catalyzed by a specific glycosyltransferase, highlights the modular and highly regulated nature of ganglioside biosynthesis.
Specific Sialyltransferases Involved in GD1c Formation
The final and defining step in the synthesis of GD1c is the addition of a second sialic acid residue to its direct precursor, GM1b. This reaction is catalyzed by a specific sialyltransferase.
The enzyme responsible for the conversion of GM1b to GD1c is ST8 Alpha-N-Acetyl-Neuraminide Alpha-2,8-Sialyltransferase 5 (ST8SIA5) , also known as ST8Sia V or SIAT8E. nih.govdeciphergenomics.orggenecards.orguniprot.org This enzyme specifically transfers a sialic acid molecule from a CMP-sialic acid donor to the existing sialic acid on GM1b, forming an α2,8-linkage. nih.govuniprot.org The activity of ST8SIA5 is crucial, as it completes the unique disialyl structure of GD1c. nih.gov Research has shown that ST8SIA5 exhibits substrate specificity for several gangliosides, including GM1b, GD1a, and GT1b, leading to the synthesis of GD1c, GT1a, and GQ1b, respectively. nih.govgenecards.org
Table 1: Key Glycosyltransferases in GD1c Biosynthesis
| Enzyme (Gene Name) | Abbreviation | Function in GD1c Pathway |
| UDP-GalNAc:LacCer β1-4 N-acetylgalactosaminyltransferase (B4GALNT1) | GM2/GD2 Synthase | Converts Lactosylceramide (LacCer) to GA2 |
| UDP-Gal:GA2 β1-3 galactosyltransferase (B3GALT4) | GM1/GD1b Synthase | Converts GA2 to GA1 |
| CMP-Neu5Ac:GA1 α2-3 sialyltransferase (ST3GAL2) | GM1b/GD1a Synthase | Converts GA1 to GM1b |
| ST8 Alpha-N-Acetyl-Neuraminide Alpha-2,8-Sialyltransferase 5 (ST8SIA5) | ST8Sia V / SIAT8E | Converts GM1b to GD1c |
Sequential Glycosylation Reactions within Subcellular Compartments
The biosynthesis of gangliosides is spatially organized within the cell, occurring sequentially across the cisternae of the Golgi apparatus. The initial synthesis of the ceramide backbone occurs in the endoplasmic reticulum (ER). nih.gov This ceramide is then transported to the Golgi, where the stepwise addition of carbohydrate units takes place. oup.com The glycosyltransferases and sialyltransferases involved are type II transmembrane proteins anchored in the Golgi membranes, with their catalytic domains facing the Golgi lumen. genecards.org As the nascent glycolipid moves from the cis- to the trans-Golgi network, it encounters different sets of enzymes, ensuring a specific and ordered assembly of the final ganglioside structure before it is transported to the plasma membrane. researchgate.net
Precursors and Intermediate Gangliosides in GD1c Biosynthesis
The synthesis of GD1c is part of the "0-series" (or "o-series") pathway, which originates from Lactosylceramide. researchgate.netresearchgate.netnih.gov This pathway is distinct from the more abundant a-, b-, and c-series gangliosides. The structure of GD1c is NeuAcα2-8NeuAcα2-3Galβ1-3GalNAcβ1-4Galβ1-4Glcβ1-1'Cer. nih.gov
The key molecular milestones on the path to GD1c are:
Lactosylceramide (LacCer): The foundational precursor for the vast majority of gangliosides. nih.gov
GA2 (Asialo-GM2): Formed by the addition of N-acetylgalactosamine to LacCer.
GA1 (Asialo-GM1): Formed by the addition of galactose to GA2.
GM1b: The immediate precursor to GD1c, formed by the addition of a single sialic acid to GA1. researchgate.netoup.com It is the substrate upon which ST8SIA5 acts to create the final GD1c molecule. genecards.orguniprot.org
Table 2: GD1c Biosynthetic Pathway
| Precursor/Intermediate | Structure | Synthesizing Enzyme | Product |
| Lactosylceramide (LacCer) | Galβ1-4Glcβ1-1'Cer | B4GALNT1 | GA2 |
| GA2 | GalNAcβ1-4Galβ1-4Glcβ1-1'Cer | B3GALT4 | GA1 |
| GA1 | Galβ1-3GalNAcβ1-4Galβ1-4Glcβ1-1'Cer | ST3GAL2 | GM1b |
| GM1b | NeuAcα2-3Galβ1-3GalNAcβ1-4Galβ1-4Glcβ1-1'Cer | ST8SIA5 | GD1c |
Catabolism and Degradation Mechanisms of Ganglioside GD1c
The breakdown of gangliosides is as crucial as their synthesis for maintaining cellular homeostasis. This degradative process occurs primarily within the lysosomes. nih.gov The catabolism of GD1c is a stepwise process involving the sequential removal of terminal monosaccharides by specific lysosomal hydrolases. nih.gov
The degradation of GD1c proceeds in the reverse order of its synthesis:
Removal of the first sialic acid: A lysosomal sialidase (neuraminidase) cleaves the terminal α2,8-linked sialic acid from GD1c, converting it back to GM1b. nih.gov The lysosomal sialidase NEU1 is primarily responsible for degrading sialoglycans, though it is more active on glycopeptides than gangliosides. nih.gov
Removal of the second sialic acid: The remaining α2,3-linked sialic acid on GM1b is then removed by a sialidase, yielding asialoganglioside GA1.
Removal of terminal galactose: The enzyme β-galactosidase hydrolyzes the terminal galactose residue from GA1 to produce GA2. A deficiency in this enzyme leads to GM1 gangliosidosis. mdpi.com
Removal of N-acetylgalactosamine: The terminal N-acetylgalactosamine is cleaved from GA2 by β-hexosaminidase A , in a process requiring the GM2 activator protein. This reaction yields Lactosylceramide (LacCer). Deficiencies in β-hexosaminidase A lead to Tay-Sachs disease. taylorfrancis.comnih.govnih.gov
Final breakdown: LacCer is further broken down by β-galactosidase into Glucosylceramide (GlcCer), which is then cleaved by β-glucosidase into ceramide and glucose.
This sequential degradation ensures the complete recycling of the ganglioside's constituent parts. researchgate.netresearchgate.net
Lysosomal Enzyme Activity in Glycan Cleavage
The degradation of ganglioside GD1c is a sequential process carried out by a series of soluble lysosomal hydrolases. nih.gov This catabolic pathway begins at the non-reducing end of the ganglioside's glycan chain, with each step being catalyzed by a specific exoglycosidase. nih.govnih.gov For these enzymes to access their membrane-associated substrates, particularly those with short glycan chains, the assistance of small lipid-binding glycoproteins, known as activator proteins, is often required. nih.govresearchgate.net
The breakdown of GD1c proceeds as follows:
Desialylation: The process initiates with the removal of the terminal α2-3 linked sialic acid residue from GD1c. This reaction is catalyzed by a lysosomal sialidase (neuraminidase), converting GD1c into its precursor, ganglioside GM1b.
Removal of Galactose: The resulting GM1b is then acted upon by GM1-β-galactosidase. This enzyme cleaves the terminal β1-3 linked galactose residue, producing the asialo-ganglioside GA1. mdpi.com
Removal of N-Acetylgalactosamine: Next, β-hexosaminidase A, with the essential aid of the GM2 activator protein, removes the terminal β1-4 linked N-acetylgalactosamine from GA1. nih.gov This step yields Lactosylceramide.
Final Cleavage: Lactosylceramide is further degraded into ceramide and glucose by the action of another β-galactosidase. The ceramide can then be broken down into a fatty acid and sphingosine (B13886).
Deficiencies in any of these lysosomal enzymes or their required activator proteins can halt the degradation pathway, leading to the intralysosomal accumulation of the corresponding ganglioside substrate. wikipedia.orgmdpi.com
The table below details the key enzymes involved in the lysosomal degradation of Ganglioside GD1c and its subsequent intermediates.
| Enzyme | Substrate | Product | Bond Cleaved | Required Activator Protein |
|---|---|---|---|---|
| Lysosomal Sialidase (Neuraminidase) | Ganglioside GD1c | Ganglioside GM1b | α2-3 Sialyl | Not typically required |
| GM1-β-Galactosidase | Ganglioside GM1b | Asialo-ganglioside GA1 | β1-3 Galactosyl | Saposin-B nih.gov |
| β-Hexosaminidase A | Asialo-ganglioside GA1 | Lactosylceramide | β1-4 N-Acetylgalactosaminyl | GM2 Activator Protein nih.gov |
| β-Galactosidase | Lactosylceramide | Ceramide + Glucose | β1-4 Glucosyl | Saposin-B nih.gov |
Cellular and Subcellular Localization of Ganglioside Gd1c
Membrane Localization and Organization
Gangliosides are primarily found in the outer leaflet of the plasma membrane, with the ceramide portion embedded within the lipid bilayer and the oligosaccharide chain extending into the extracellular space. mdpi.comwikipedia.orgcreative-diagnostics.commdpi.comnih.gov This orientation allows their glycan headgroups to participate in interactions with extracellular molecules and neighboring cells. wikipedia.orgnih.gov
Enrichment within Lipid Rafts and Glycolipid-Enriched Microdomains
Gangliosides are known to segregate into specific membrane microdomains, often referred to as lipid rafts or glycolipid-enriched microdomains (GEMs). spandidos-publications.comnih.govmdpi.comresearchgate.netwikipedia.orgcreative-diagnostics.commdpi.comnih.govoup.commdpi.comnih.govresearchgate.netfrontiersin.orgresearchgate.net These domains are characterized by their enrichment in cholesterol and sphingolipids, including gangliosides. spandidos-publications.comnih.govmdpi.comresearchgate.netcreative-diagnostics.commdpi.comoup.comfrontiersin.org The lateral association of gangliosides with other lipids and proteins within these microdomains plays a role in various cellular processes, including signal transduction and cell adhesion. mdpi.comcreative-diagnostics.commdpi.comresearchgate.netfrontiersin.orgresearchgate.net While gangliosides in general are components of these domains, GD1c has been specifically identified in the ganglioside composition of certain cell types, such as T cell subsets, where gangliosides are important for the formation of distinct and functional lipid rafts. nih.govmizutanifdn.or.jppnas.org
Tissue and Cell-Type Specific Expression Patterns of GD1c
The composition and concentration of gangliosides vary significantly among different tissues and cell types, as well as with developmental stage and age. nih.govfrontiersin.orgnih.govwindows.netmdpi.com This diversity in ganglioside expression patterns contributes to their diverse biological functions. researchgate.netresearchgate.net GD1c is an o-series ganglioside. nih.govresearchgate.net While the major gangliosides in the adult mammalian brain are typically GM1, GD1a, GD1b, and GT1b, accounting for a large percentage of the total ganglioside content, GD1c is also found in the nervous system and other tissues. nih.govmdpi.comconicet.gov.arnih.gov
High Concentration in Nervous Tissues
Gangliosides are particularly abundant in the nervous system, where they constitute a significant portion of the total lipid content in neuronal membranes. spandidos-publications.comnih.govmdpi.comresearchgate.netwikipedia.orgcreative-diagnostics.commdpi.comnih.govlipidmaps.org In the brain, gangliosides can account for 10-12% of the lipid matter in neuronal membranes and are largely concentrated in the grey matter. nih.govmdpi.comcreative-diagnostics.com The total ganglioside content in extraneural tissues is generally one to two orders of magnitude lower than in the brain. nih.gov While GM1, GD1a, GD1b, and GT1b are the most prevalent gangliosides in the adult mammalian brain, the ganglioside profile changes during development. nih.govmdpi.comconicet.gov.arnih.gov GD1c has been identified in nervous tissue in various species, such as the cerebral ganglion of the common squid. nih.gov Furthermore, the enzyme responsible for the synthesis of GD1c, GD1c/GT1a/GQ1b/GP1c synthase (hST8Sia V), has been observed to be particularly expressed in human glioblastoma cells. researchgate.netresearchgate.netnih.gov
Fundamental Biological Functions and Roles of Ganglioside Gd1c
Roles in Cellular Processes
Gangliosides are critically involved in modulating a wide array of cellular activities, ranging from intercellular communication to the regulation of cell fate. spandidos-publications.comnih.gov Their strategic location on the cell surface positions them to act as key mediators in the cell's interaction with its environment.
Gangliosides are known to participate in cell-cell recognition and interaction. spandidos-publications.com These processes are fundamental for tissue and organ development, immune responses, and maintaining tissue homeostasis. The carbohydrate portions of gangliosides can extend from the cell surface and interact with complementary molecules on adjacent cells, thereby mediating cellular recognition. While the direct role of GD1c in these interactions is not extensively detailed in current research, its structural similarity to other gangliosides suggests a potential involvement in these processes.
The adhesion of cells to the extracellular matrix and to other cells, as well as their ability to migrate, are essential for processes such as embryonic development, wound healing, and immune surveillance. nih.govnih.gov Gangliosides have been shown to modulate cell adhesion and migration. nih.govnih.gov The expression of certain gangliosides can influence the adhesive properties of cells and their migratory capabilities. c-Series gangliosides, a group to which GD1c is related, are thought to be involved in the migration of neuronal cells during mammalian brain development. nih.gov However, specific studies detailing the direct role of GD1c in cell adhesion and migration are limited.
The regulation of cell proliferation and growth is a complex process that is tightly controlled to ensure normal tissue development and function. Gangliosides have been identified as important modulators of these processes, with different gangliosides exhibiting either stimulatory or inhibitory effects on cell growth. nih.govnih.gov For instance, some gangliosides can influence the signaling pathways that control the cell cycle. mdpi.com The involvement of c-series gangliosides in the growth of neuronal cells suggests a potential role for GD1c in this process. nih.gov However, direct experimental evidence specifically elucidating the impact of GD1c on cell proliferation and growth is not yet widely available.
Cell differentiation is the process by which a less specialized cell becomes a more specialized cell type. This process is crucial for the development and maintenance of multicellular organisms. Ganglioside expression patterns are known to change significantly during cellular differentiation, and they are considered to play a role in directing cell fate. nih.govkoreascience.kr c-Series gangliosides are implicated in the differentiation of neuronal cells. nih.gov The presence of GD1c as part of the 0-series of gangliosides, which are precursors to more complex gangliosides, suggests its potential involvement in the early stages of cellular differentiation pathways. spandidos-publications.com
Involvement in Signal Transduction Pathways
Gangliosides are not merely structural components of the cell membrane; they are also active participants in signal transduction. nih.govnih.gov They can modulate the activity of signaling proteins and receptors, thereby influencing the cell's response to external stimuli. nih.govnih.gov
Receptor tyrosine kinases (RTKs) are a major class of cell surface receptors that play critical roles in regulating cellular processes such as growth, differentiation, and metabolism. nih.gov The activity of RTKs can be modulated by their lipid environment, including the presence of specific gangliosides. nih.gov Research on genetically engineered mice that are deficient in the enzyme GM3 synthase, and thus have an accumulation of 0-series gangliosides including GD1c, has provided insights into the role of this ganglioside series in RTK signaling. nih.gov These mice exhibit an accelerated insulin (B600854) receptor signaling pathway, suggesting that 0-series gangliosides, including GD1c, may play a role in the modulation of insulin receptor tyrosine kinase activity. nih.gov The absence of other ganglioside series in these mice leads to a state where the inhibitory effects on the insulin receptor are removed, resulting in enhanced signaling. nih.gov
Table 1: Summary of Research Findings on the Biological Roles of Ganglioside GD1c and Related Ganglioside Series
| Cellular Process | Specific Finding Related to GD1c or its Series | Observed Effect | Reference |
| Signal Transduction | Mice with an accumulation of 0-series gangliosides (including GD1c) due to GM3 synthase deficiency. | Accelerated insulin receptor signaling pathway. | nih.gov |
| Cellular Differentiation | c-Series gangliosides are formed during mammalian brain development. | Thought to be involved in the growth, differentiation, and migration of neuronal cells. | nih.gov |
| Cell Proliferation | Gangliosides, in general, are known to regulate cell proliferation. | Effects can be either stimulatory or inhibitory depending on the specific ganglioside and cell type. | nih.govnih.gov |
| Cell Adhesion & Migration | c-Series gangliosides are present during neuronal development. | Implicated in the migration of neuronal cells. | nih.gov |
Regulation of Ion Transport and Neurotransmitter Release
Gangliosides are integral components of the neuronal cell membrane, where they play a crucial role in maintaining the stability of the intracellular environment and facilitating communication between neurons. nih.gov They are fundamentally involved in regulating neuronal excitability and synaptic transmission by influencing ion transport and neurotransmitter release. nih.govmdpi.comnih.gov The general mechanism involves the ability of gangliosides to modulate the function of ion channels and transporters, thereby stabilizing intracellular ion concentrations, which is critical for the physiological functions of excitable cells. nih.gov
Neurobiological Functions
Ganglioside GD1c is involved in several key aspects of nervous system development and function, from the early stages of neuronal maturation to the maintenance of neuronal health.
Neuronal Development and Maturation
The development and maturation of the vertebrate brain are accompanied by dramatic and highly regulated changes in the composition of gangliosides. nih.govnih.gov In the early embryonic brain, the ganglioside profile is dominated by simpler forms such as GM3 and GD3. nih.govnih.gov As development progresses, there is a significant shift towards the synthesis of more complex gangliosides, including the major brain gangliosides GM1, GD1a, GD1b, and GT1b, which become predominant in the mature nervous system. nih.govnih.gov
GD1c belongs to the c-series of gangliosides and its synthesis represents a specific branch in the ganglioside biosynthetic pathway. It is formed from its precursor, ganglioside GD3, through the action of the enzyme ST8Sia-V (sialyltransferase V). nih.govresearchgate.net C-series gangliosides, including GD1c, are recognized as A2B5 antigens, which are markers associated with certain populations of neural stem cells and progenitor cells. nih.govresearchgate.net This association suggests that GD1c plays a role during the earlier phases of neural development, potentially in processes related to cell fate determination and the differentiation of neural precursors. nih.gov The decrease in c-series gangliosides as the brain matures underscores the stage-specific functional requirements for different ganglioside structures during neurodevelopment. nih.gov
Neurite Outgrowth and Synapse Formation
Gangliosides are critical for neuritogenesis, the process of neurite sprouting and elongation, which is fundamental to establishing neuronal connectivity. scielo.br Numerous studies have demonstrated that the application of gangliosides can enhance the rate and degree of neurite outgrowth from various types of neurons in culture. nih.govnih.gov This effect is often dependent on the presence of neurotrophic factors, such as Nerve Growth Factor (NGF), although gangliosides appear to act through mechanisms separate from the direct binding of NGF to its receptors. nih.gov The prevailing hypothesis is that gangliosides, when incorporated into the cell membrane, facilitate the membrane-level events required for the extension of neurites. nih.gov
While much of the research has focused on the potent effects of GM1 and GQ1b in promoting neurite outgrowth, complex mixtures of brain gangliosides have also proven effective, suggesting a cooperative or complementary role for other gangliosides. mdpi.comnih.gov Gangliosides are also integral to the formation and stabilization of synapses, the specialized junctions where nerve impulses are transmitted. mdpi.comnih.gov They contribute to the structural basis of learning and memory by supporting the integrity of neural circuits. mdpi.com The specific role of GD1c in these intricate processes is inferred from its presence in the developing nervous system, though it has not been as extensively studied as other major brain gangliosides.
Influence on Neuronal Survival and Function
The maintenance of neuronal integrity and survival is a critical function attributed to complex gangliosides. nih.gov Studies using genetically engineered mice that lack the ability to synthesize complex gangliosides have revealed severe and progressive neurodegeneration, ultimately leading to a significantly reduced lifespan. researchgate.net This highlights the essential role these molecules play in the long-term health of the nervous system.
Further research has shown that neuron-specific restoration of a-series gangliosides (such as GM1 and GD1a) in these knockout mice is sufficient to prevent severe neurodegeneration and restore a normal lifespan. researchgate.net This demonstrates the profound neuroprotective capacity of this class of gangliosides. While the specific contribution of GD1c to neuronal survival has not been individually delineated, its status as a complex ganglioside present in the nervous system suggests it is part of the collective ganglioside environment necessary for maintaining the cytoarchitecture and function of neurons. nih.gov Gangliosides exert their neuroprotective effects through various mechanisms, including the modulation of signaling from neurotrophic factor receptors and the regulation of cellular processes that prevent apoptosis. nih.gov
Immunological Functions
Beyond the nervous system, ganglioside GD1c is also implicated in the regulation of the immune system, particularly in the modulation of T cell responses.
Modulation of Immune Cell Responses
Gangliosides are known to possess significant immunomodulatory properties and are involved in the complex interplay between tumor cells and the host immune system. researchgate.net They can influence a wide range of immune cell functions, often exerting an immunosuppressive effect. nih.govnih.gov For instance, tumor-shed gangliosides can inhibit T cell proliferation and effector functions, representing a mechanism of immune evasion. nih.gov
Murine T lymphocytes express a variety of gangliosides, including GM3, GM1a, GM1b, GD1b, GD3, and GD1c. nih.gov Research on the distribution of GD1c among T cell subsets has provided specific insights into its potential role. Studies have shown that GD1c is highly expressed in immature T cells (thymocytes) and mature CD4+ T cells, but its expression is notably downregulated in CD8+ T cells. This differential expression pattern suggests a role for GD1c in T cell development and the functional differentiation of T helper (CD4+) versus cytotoxic T (CD8+) lymphocytes. The specific molecular interactions and downstream signaling pathways affected by GD1c in these immune cells are subjects of ongoing research.
Table 1: Summary of Research Findings on Ganglioside GD1c
| Biological Function | Key Findings Related to GD1c | Supporting Evidence Context |
|---|---|---|
| Neuronal Development | GD1c is a c-series ganglioside synthesized from GD3. nih.govresearchgate.net It is considered an A2B5 antigen, marking neural progenitor cells. nih.govresearchgate.net | Its presence is characteristic of earlier developmental stages, decreasing as the brain matures and complex a- and b-series gangliosides become dominant. nih.govnih.gov |
| Immunological Modulation | GD1c shows differential expression in T lymphocyte subsets. | It is highly expressed in murine thymocytes and CD4+ T cells but is downregulated in CD8+ T cells. |
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Ganglioside GD1c | GD1c |
| Ganglioside GM1 | GM1 |
| Ganglioside GM1a | GM1a |
| Ganglioside GM1b | GM1b |
| Ganglioside GM3 | GM3 |
| Ganglioside GD1a | GD1a |
| Ganglioside GD1b | GD1b |
| Ganglioside GD3 | GD3 |
| Ganglioside GT1b | GT1b |
| Ganglioside GQ1b | GQ1b |
| Acetylcholine |
Regulation of T Cell Activation
Ganglioside GD1c plays a nuanced and critical role in the adaptive immune system, particularly in the activation and function of T lymphocytes. T cell activation is a cornerstone of the adaptive immune response, requiring a series of coordinated molecular events initiated by the T cell receptor (TCR) engaging with an antigen-MHC complex on an antigen-presenting cell (APC). cusabio.comimmunology.org Gangliosides, as integral components of the lipid rafts in the T cell membrane, are strategically positioned to modulate the signaling cascades that govern T cell activation. nih.gov Research has revealed that different T cell subsets exhibit distinct ganglioside profiles, which in turn dictates their activation requirements. nih.govpnas.org
GD1c is particularly significant in the biology of CD4+ T helper cells. pnas.orgfrontiersin.org These cells orchestrate much of the adaptive immune response, and their proper activation is crucial. Studies have demonstrated that CD4+ T cells and CD8+ T cells require different and distinct types of gangliosides for their activation. pnas.orgnih.gov Specifically, the activation of CD4+ T cells is dependent on the presence of a-series gangliosides, a category to which GD1c belongs. nih.govnih.gov In contrast, CD8+ T cell activation relies on o-series gangliosides. nih.gov This differential requirement underscores a fundamental mechanism of immune regulation mediated by the specific composition of the cell membrane's glycosphingolipids.
The expression of GD1c is notably higher in CD4+ T cells compared to CD8+ T cells, where its expression is downregulated. frontiersin.org This differential expression pattern is not merely a correlational finding but is linked to distinct functional outcomes. For instance, research has indicated that CD4+ T cells can be functionally subdivided based on their GD1c expression. nih.gov GD1c-positive CD4+ T cells have been identified as Th1-like cells that produce Interleukin-2 (IL-2), a key cytokine for T cell proliferation. nih.gov Conversely, GD1c-negative CD4+ T cells were characterized as Th2-like cells producing Interleukin-4 (IL-4). nih.gov This suggests that GD1c is not just a structural component but an active participant in directing the differentiation and effector function of T helper cells.
The essential role of a-series gangliosides, including GD1c, in CD4+ T cell activation has been further elucidated through studies on ganglioside-deficient mouse models. The activation of CD4+ T cells from mice lacking GM3 synthase, an enzyme required for the synthesis of GM3 and all subsequent a-series gangliosides, was found to be severely impaired. nih.gov This functional deficit could be restored by supplementing the cells with the missing a-series gangliosides, confirming their indispensable role in the TCR-mediated activation of this T cell subset. nih.gov
Table 1: Differential Expression and Role of Ganglioside GD1c in T Cell Subsets
| T Cell Subset | GD1c Expression Level | Role in Activation | Key Research Finding | Reference |
|---|---|---|---|---|
| CD4+ T Cells | High | Essential for TCR-mediated activation | Required for proper immune function; GD1c-positive cells are Th1-like, producing IL-2. | pnas.orgfrontiersin.orgnih.gov |
| CD8+ T Cells | Low / Downregulated | Not required for activation (relies on o-series gangliosides) | Express lower levels of GD1c compared to CD4+ T cells. | nih.govpnas.orgfrontiersin.org |
| Thymocytes | High | Precursor cell expression | GD1c is highly expressed in thymocytes, the precursors to mature T cells. | frontiersin.orgnih.gov |
The mechanism by which GD1c regulates T cell activation is intrinsically linked to its localization within lipid rafts. These specialized membrane microdomains act as signaling platforms, concentrating key molecules involved in the TCR signaling cascade, such as the Src family kinases Lck and Fyn, and the linker for activation of T cells (LAT). nih.gov The initial events of T cell activation involve the movement of the TCR into these lipid rafts. nih.gov The specific ganglioside composition of these rafts, including the presence of GD1c in CD4+ T cells, is thought to create a unique membrane environment that is permissive for the assembly of a functional signaling complex, leading to robust T cell activation. pnas.org
Table 2: Research Findings on the Role of a-Series Gangliosides (including GD1c) in T Cell Function
| Research Focus | Experimental Model | Key Observation | Implication for GD1c Function | Reference |
|---|---|---|---|---|
| T Cell Subset Activation | Ganglioside-deficient mice (GM3 synthase-null) | Severely compromised activation of CD4+ T cells, while CD8+ T cell activation remained normal. | Demonstrates the essential role of a-series gangliosides for CD4+ T cell activation. | nih.gov |
| Functional T Helper Subsets | Analysis of murine CD4+ T cells | GD1c-positive cells were identified as IL-2-producing Th1-like cells. | GD1c expression is a marker for and likely regulator of Th1 functional differentiation. | nih.gov |
| Lipid Raft Composition | Murine T cells | CD4+ T cells express higher levels of enzymes that synthesize a-series gangliosides compared to CD8+ T cells. | The distinct ganglioside profile in CD4+ T cell lipid rafts is crucial for their specific activation needs. | frontiersin.org |
| Restoration of Function | Supplementation of GM3 synthase-null T cells | Adding back a-series gangliosides restored normal activation in CD4+ T cells. | Confirms that the observed activation defect is directly due to the absence of these specific gangliosides. | nih.gov |
Molecular Interactions of Ganglioside Gd1c with Biomolecules
Protein-Ganglioside Interactions
The oligosaccharide headgroup of gangliosides, including GD1c, can interact with various membrane proteins, modulating their function and localization. creative-diagnostics.comnih.gov
Binding to Neurotrophic Factor Receptors (e.g., Nerve Growth Factor)
Gangliosides are known to interact with neurotrophic factor receptors, influencing neuronal survival and function. creative-diagnostics.comsmolecule.com While GM1 is particularly well-studied for its interaction with the high-affinity Nerve Growth Factor (NGF) receptor, TrkA, and its role in promoting neuroprotective effects, the specific binding of GD1c to neurotrophic factor receptors, such as TrkA, has also been indicated. smolecule.comnih.govresearchgate.net These interactions can enhance neuronal survival and function. smolecule.com Neurotrophic factors like NGF bind to Trk receptors (TrkA, TrkB, TrkC) and the p75 neurotrophin receptor (p75NTR) to initiate signaling cascades involved in neuronal development, differentiation, and survival. mdpi.com
Interaction with Integrins and Integrin-Mediated Signaling
Gangliosides are involved in integrin-mediated signaling pathways that regulate cell adhesion and migration. smolecule.com Integrins are transmembrane receptors that mediate cell-extracellular matrix and cell-cell interactions. windows.net While the interaction between gangliosides and integrins has not been extensively studied, research suggests that gangliosides can cluster with integrins and affect integrin-mediated signaling. windows.net For instance, GD3 has been shown to cluster with β1 integrin and influence processes controlled by this interaction. windows.net GM1 has also been reported to promote integrin signaling for cell protrusion and migration. nih.gov These interactions highlight a potential role for gangliosides like GD1c in modulating cell adhesion and migration processes. smolecule.com
Association with T Cell Receptors
Research indicates that ganglioside GD1c can modulate T cell activation. smolecule.comfrontiersin.org GD1c is a predominant ganglioside in rat T cells. jst.go.jpnih.gov Studies using antibodies against GD1c containing N-glycolylneuraminic acids have shown enhancement of T cell proliferation activated by cross-linking of CD3 and CD4, suggesting a role for GD1c in regulating T cell activation. jst.go.jpnih.gov This indicates a potential involvement of GD1c in immune responses within the nervous system. smolecule.com T cell receptors (TCRs), particularly gamma delta (γδ) T cell receptors, have been shown to recognize lipid antigens presented by CD1 molecules. nih.govimmunology.orgnottingham.ac.uk While direct binding of GD1c to specific T cell receptors requires further investigation, its presence and influence on T cell activation suggest a functional association. smolecule.comjst.go.jpnih.gov
Influence on Growth Factor Receptor Responsiveness (e.g., Insulin (B600854), Epidermal Growth Factor, Vascular Endothelial Growth Factor)
Gangliosides can influence the responsiveness of cells to various growth factors by interacting with their receptors. creative-diagnostics.comnih.gov For example, GM3 has been shown to inhibit the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR) induced by EGF by interacting with the receptor. frontiersin.orgnih.gov Similarly, GM3 can bind to the insulin receptor, leading to inhibition of insulin-induced signaling and contributing to insulin resistance. nih.govfrontiersin.org While specific detailed research on GD1c's direct influence on Insulin, EGF, or Vascular Endothelial Growth Factor (VEGF) receptor responsiveness is less extensively documented compared to other gangliosides like GM3, the general principle of ganglioside-growth factor receptor interaction suggests a potential modulatory role for GD1c as well. nih.govfrontiersin.orgnih.gov Growth factor receptors such as EGFR and VEGF receptors are receptor tyrosine kinases involved in regulating cell growth, proliferation, migration, and differentiation. nottingham.ac.ukfrontiersin.orgfrontiersin.orgresearchgate.net
Lipid-Lipid Interactions within Membrane Microdomains
Gangliosides, including GD1c, are integral components of cell membranes and are largely localized in dynamic structures known as membrane microdomains or lipid rafts. creative-diagnostics.commdpi.comnih.gov These microdomains are enriched in certain lipids and proteins and serve as platforms for various cellular processes, including signal transduction and protein trafficking. creative-diagnostics.commdpi.comnih.gov
Association with Cholesterol and Other Sphingolipids
Gangliosides, along with cholesterol and other sphingolipids like sphingomyelin, are key components that form active microdomains within cell membranes. creative-diagnostics.commdpi.comnih.govmdpi.com The interaction between sphingolipids and cholesterol is thought to drive the formation of these ordered lipid domains. biorxiv.orgmdpi.comnih.govnih.gov The ceramide backbone of gangliosides, with its saturated tails, contributes to the high phase transition temperature, facilitating their segregation into these ordered microdomains. nih.gov Within these lipid rafts, gangliosides can influence the lateral distribution of other membrane lipids and proteins. nih.gov The association of GD1c with cholesterol and other sphingolipids within these microdomains is crucial for maintaining membrane integrity and providing functional platforms for molecular interactions. creative-diagnostics.commdpi.comnih.govmdpi.com
Interactions with Exogenous Agents
Gangliosides, as components of the cell membrane, particularly enriched in neuronal tissues, play significant roles in mediating interactions with various exogenous agents. These interactions can have profound biological consequences, ranging from facilitating the entry of pathogens and toxins into host cells to modulating immune responses. nih.govplos.org While several gangliosides are well-established receptors for a variety of toxins and microorganisms, research has also explored the involvement of ganglioside GD1c in such interactions.
Role as Receptors for Toxins, Bacteria, and Viruses
Ganglioside GD1c has been implicated in interactions with certain exogenous agents, although its role as a primary receptor for some of the most widely studied toxins may be less prominent compared to other gangliosides like GM1, GD1b, or GT1b. core.ac.ukuniprot.org Nevertheless, specific studies have highlighted the potential for GD1c to serve as an interaction site or to be mimicked by microbial components that engage host receptors.
One area of investigation involves the interaction between ganglioside GD1c and Botulinum Neurotoxin D (BoNT/D). Research utilizing GM3 synthase-deficient mice, which exhibit altered ganglioside expression profiles including the alternative expression of GM1b and GD1c, suggests that GD1c can interact with BoNT/D and potentially facilitate its uptake. portlandpress.comresearchgate.net This indicates a possible role for GD1c in the entry mechanism of specific botulinum neurotoxin serotypes under certain cellular conditions.
Furthermore, the structural similarity between host gangliosides and lipooligosaccharides (LOS) produced by certain bacteria, a phenomenon known as molecular mimicry, can lead to interactions with host immune receptors. Campylobacter jejuni, a bacterium known to cause gastroenteritis and trigger the autoimmune disorder Guillain-Barré syndrome (GBS) through molecular mimicry, produces LOS structures that can mimic host gangliosides. nih.govnih.gov Specifically, C. jejuni LOS structures that mimic the disialylated GD1c have been shown to interact with the host receptor Siglec-7 in a sialic acid-dependent manner. core.ac.uknih.govresearchgate.net This interaction, mediated by bacterial components structurally analogous to GD1c, can influence host immune responses, such as modulating dendritic cell-mediated T cell polarization. nih.govnih.gov
While gangliosides in general are recognized as receptors for a number of bacterial toxins and viruses, including cholera toxin (primarily binding GM1), tetanus toxin (binding G1b series gangliosides like GT1b and GD1b), and certain viruses like influenza, the direct role of GD1c as a primary, high-affinity receptor for these specific agents is not as extensively documented in the available literature compared to other ganglioside species. plos.orgcore.ac.ukuniprot.orgresearchgate.netnih.gov However, the instances of interaction with BoNT/D in specific contexts and the mimicry by bacterial components highlight the potential for GD1c to be involved in the complex interplay between host cells and exogenous agents.
| Exogenous Agent | Nature of Interaction with GD1c | Research Context |
| Botulinum Neurotoxin D (BoNT/D) | Potential interaction facilitating uptake | Studied in GM3 synthase-deficient mice. portlandpress.comresearchgate.net |
| Campylobacter jejuni LOS (mimic) | Mimicry of GD1c structure leading to interaction with Siglec-7 | Association with Guillain-Barré syndrome pathogenesis and modulation of immune responses. core.ac.uknih.govnih.govresearchgate.net |
Regulation of Ganglioside Gd1c Expression and Function
Transcriptional Regulation of Glycosyltransferase Genes
The biosynthesis of gangliosides, including GD1c, is strictly controlled by glycosyltransferases, and the expression of the genes encoding these enzymes is specifically regulated at the transcription level. researchgate.netresearchgate.netresearchgate.net Ganglioside synthase genes, which encode these glycosyltransferases, have been cloned and characterized. researchgate.netnih.gov
Promoters of ganglioside synthase genes generally lack TATA and CCAAT boxes but contain GC-rich sequences with SP1- and AP2-binding sites, characteristic of housekeeping genes. researchgate.netnih.govmolbiolcell.org Despite this, their transcription is subject to complex developmental and tissue-specific regulation. researchgate.net Studies on the transcriptional regulation of sialyltransferase genes involved in ganglioside biosynthesis have identified cis-acting elements and transcription factors, such as Sp1, AP2, and CREB, that function in their proximal promoters. researchgate.net Negative-regulatory regions have also been defined in most of these promoters. researchgate.net
Specifically, the human GD1c/GT1a/GQ1b synthase is encoded by the ST8SIA5 gene, also known as ST8Sia V. genecards.org This enzyme is involved in the synthesis of GD1c, GT1a, GQ1b, and GT3 from their respective precursors. genecards.org The transcriptional regulation of the ST8Sia V gene has been investigated, and studies have indicated that an AP-1 binding site in its promoter plays a crucial role in its transcriptional activation, particularly in human glioblastoma cells where it is specifically expressed. researchgate.net
Post-Translational Modifications Affecting Glycosyltransferase Activity
While the transcriptional regulation of glycosyltransferase genes is a primary control point, post-translational modifications can also influence the activity of these enzymes, thereby affecting ganglioside biosynthesis and expression patterns. Although detailed information specifically on post-translational modifications affecting the activity of glycosyltransferases involved in GD1c synthesis is not extensively highlighted in the provided search results, the general principle of post-translational regulation of ganglioside synthases is acknowledged. researchgate.net These modifications can include processes such as phosphorylation, glycosylation, or proteolytic cleavage, which can impact enzyme localization, stability, and catalytic efficiency.
Developmental Changes in Ganglioside Expression Patterns
Ganglioside expression patterns undergo dramatic and consistent changes throughout nervous system development. nih.govspandidos-publications.comnih.gov These changes correlate with specific cellular events during development and are considered useful stage-specific markers for certain cell lineages, including neural cells. spandidos-publications.comnih.gov
In the developing brain, there is a significant shift in ganglioside composition. Simple gangliosides, such as GM3 and GD3, are highly expressed in early developmental stages. nih.govnih.gov As the brain matures, the expression of these simple gangliosides is downregulated, with a concomitant upregulation of complex gangliosides, including GM1, GD1a, GD1b, and GT1b, which become the most abundant species in the mature nervous system. nih.govnih.govmdpi.com This developmental change in ganglioside expression is largely attributed to the spatiotemporally regulated expression levels and patterns of ganglioside synthases. researchgate.net
While GD1c is synthesized by ST8Sia V, which also synthesizes GT1a and GQ1b, and potentially by ST8Sia I (GD3-synthase) nih.gov, its specific developmental expression pattern relative to other gangliosides is part of this broader, dynamic landscape of ganglioside changes during nervous system maturation.
Advanced Methodologies for Research and Analysis of Ganglioside Gd1c
Synthetic Approaches for Ganglioside Glycans and Analogs
The synthesis of ganglioside GD1c and its analogs can be achieved through both enzymatic and chemical methodologies, offering different advantages for obtaining these complex molecules. smolecule.com
Enzymatic Synthesis using Glycosyltransferases
Enzymatic synthesis utilizes specific glycosyltransferases to catalyze the addition of sugar moieties to ceramide substrates, allowing for precise control over the structure of the resulting ganglioside. smolecule.comresearchgate.net This method can involve one-pot multienzyme (OPME) chemoenzymatic systems, which simplify the synthetic process by avoiding the need to purify sugar nucleotide donors. researchgate.netresearchgate.net Bacterial glycosyltransferases are employed in convergent approaches, often starting from β-lactoside, enabling the diversification of both the glycan moieties and the linkages. researchgate.netnih.gov For instance, further sialylation of GM1b and GD1a glycans using bacterial α2–8-sialyltransferase in an OPME reaction can lead to the formation of GD1c glycans. researchgate.net The lower reverse glycosylation activity of recombinant human ST3GAL II compared to its bacterial counterparts can simplify handling in enzymatic synthesis. researchgate.net
Chemical Synthesis Techniques (e.g., Multi-Step Organic Synthesis, Total Synthesis)
Chemical synthesis of gangliosides involves multi-step organic synthesis techniques to construct the molecule from simpler precursors. smolecule.comnih.gov This approach can be complex but allows for the generation of modified gangliosides with unique properties. smolecule.com Total synthesis of gangliosides is a time-consuming and demanding task, typically performed in specialized laboratories. nih.gov Strategies for constructing ganglioside skeletons include late-stage ceramide coupling, the glucosyl ceramide cassette strategy, and late-stage sialylation. nih.gov These methods rely predominantly on the sequential glycosidation of a protected azidosphingosine with suitably protected and activated glycosyl donors, including trichloroacetimidates, and methods for α-selective sialylation reactions. nih.gov Chemoenzymatic procedures have also been developed, combining chemical and enzymatic steps catalyzed by glycosyltransferases or glycosidases. nih.gov Streamlined chemoenzymatic strategies have been developed for the total synthesis of ganglioside antigens, involving chemical synthesis of lactosyl sphingosine (B13886) followed by sequential one-pot multienzyme glycosylation reactions. rsc.org
Analytical Techniques for Structural and Quantitative Analysis
Analyzing the complex structures and varying quantities of gangliosides like GD1c requires advanced analytical techniques, particularly mass spectrometry-based methods.
Liquid Chromatography–Mass Spectrometry (LC-MS) for Isomer Separation and Profiling
Liquid Chromatography–Mass Spectrometry (LC-MS) is a crucial technique for the structural and quantitative analysis of gangliosides, including the separation and profiling of isomers. nih.govmdpi.comsemanticscholar.org The amphiphilic character of gangliosides presents challenges for their separation and mass spectrometric analysis. semanticscholar.org Hydrophilic interaction liquid chromatography (HILIC) is effective for the baseline separation of gangliosides, including structural isomers like GD1a and GD1b, with separation primarily based on the interaction of the polar sialoglycan head groups with the stationary phase. semanticscholar.org LC-MS/MS methods have been developed for the absolute quantification of ceramides (B1148491) and gangliosides with wide structural diversity. mdpi.com Ion polarity switching LC-tandem mass spectrometry has been utilized for the identification and accurate quantification of isomeric gangliosides, including the distinction of regio-isomeric gangliosides like GD1a/GD1b/GD1c based on characteristic product ions of the glycan headgroup. nih.gov However, coeluting isomers in the ceramide moiety may require further fragmentation. nih.gov Optimized LC-MS methods using standard gangliosides and optimized sphingolipid extraction techniques, such as absolute methanol (B129727) extraction, provide sensitive, reliable, and high-throughput workflows for ganglioside profiling in cell lines. nih.gov
MALDI Imaging Mass Spectrometry (MALDI IMS) for Spatial Distribution
MALDI Imaging Mass Spectrometry (MALDI IMS) is an innovative technique that enables the in situ detection and spatial profiling of gangliosides directly from tissue sections. nih.govresearchgate.net This method allows for the investigation of ganglioside structural and spatial heterogeneity within tissues. chemrxiv.orgacs.org MALDI IMS provides high specificity for the spatial investigation of intact gangliosides. chemrxiv.orgacs.org Integrating trapped ion mobility spectrometry (TIMS) with MALDI IMS allows for the gas-phase separation and visualization of isomeric lipid structures, including ganglioside isomers that differ in sialic acid type and position, revealing unique spatial distributions. chemrxiv.orgchemrxiv.org This is particularly valuable for studying the differential localization of ganglioside subtypes in different brain regions and cell layers, suggesting divergent functional roles. nih.gov Optimized parameters for matrix deposition are crucial for generating high-resolution MALDI images of gangliosides. nih.gov
Cellular and In Vitro Model Systems
Cellular and in vitro model systems are essential for studying the roles and functions of gangliosides, including GD1c. These models allow for the investigation of ganglioside expression patterns, their involvement in cellular processes like differentiation and signaling, and their interactions with other molecules. For example, studies using mouse pluripotent stem cells and neuroblastoma cell lines have provided insights into the dynamic changes in ganglioside composition during neural differentiation and the critical roles of gangliosides in neuroblastoma development. nih.govspandidos-publications.com In vitro models allow for the manipulation of ganglioside expression, such as through gene knock-down, to understand their impact on cellular processes like neural differentiation rates. spandidos-publications.com Furthermore, cellular models are used to study the interactions of gangliosides with proteins and receptors, such as neurotrophic factors and integrins, and their involvement in signaling pathways. smolecule.com Research using cell lines has also demonstrated the application of optimized LC-MS methods for profiling gangliosides across different cell types. nih.gov Studies on immune cells, such as T cells, utilize cellular models to investigate the stage- and type-dependent expression of gangliosides, including GD1c, and their implications for immune responses. frontiersin.orgresearchgate.net In vitro systems are also used to evaluate the binding affinities of synthesized ganglioside glycans to proteins like Siglecs. nih.gov
Use of Cell Lines (e.g., Embryonal Carcinoma Cells, Neuroblastoma Cells)
Cell lines serve as valuable in vitro models for studying ganglioside expression and metabolism, including that of GD1c. Neuroblastoma cell lines, derived from pediatric tumors of neural crest origin, have been extensively studied for their ganglioside profiles. While many neuroblastoma cell lines prominently express simple gangliosides like GD2, some studies have investigated the broader ganglioside patterns in these cells. Low or absent expression of complex b-pathway gangliosides, such as GD1b, GT1b, and GQ1b, correlates with aggressive phenotypes in human neuroblastoma tumors nih.govfrontiersin.org. Although GD1c is an 0-series ganglioside, research utilizing neuroblastoma cell lines often provides insights into the enzymatic pathways and regulatory mechanisms governing ganglioside synthesis, which can indirectly inform understanding of GD1c expression in certain cellular contexts frontiersin.orgresearchgate.net. For instance, alterations in glycosyltransferase activity can dramatically shift ganglioside profiles in neuroblastoma cells frontiersin.org. Embryonal carcinoma cells are also relevant as ganglioside expression patterns change significantly during development and differentiation, processes that can be modeled using these cell types.
Application of Supported Lipid Bilayers for Binding Studies
Supported lipid bilayers (SLBs) are artificial membrane systems that mimic the cell membrane environment and are used to study the interactions of gangliosides with proteins and other molecules. While much of the research using SLBs has focused on more abundant gangliosides like GM1, GD1a, GD1b, and GT1b, the principles and techniques are applicable to GD1c nih.govchemrxiv.org. SLBs containing specific gangliosides can be created, and their interactions with ligands, such as toxins or antibodies, can be studied using techniques like total internal reflection fluorescence microscopy (TIRF-M) or quartz crystal microbalance with dissipation monitoring (QCM-D) nih.govchemrxiv.org. These studies provide insights into the binding kinetics and thermodynamics of ganglioside-ligand interactions in a controlled membrane environment nih.govsemanticscholar.org. The formation of SLBs can be influenced by the type and concentration of gangliosides present, as well as the substrate chemistry and the presence of ions like Ca2+ chemrxiv.org. Although direct studies of GD1c in SLBs are less commonly reported in the provided context, the methodology is well-established for investigating ganglioside binding events.
Glycan Microarrays for Ligand Binding Specificity
Glycan microarrays are high-throughput tools used to assess the binding specificity of proteins and other biomolecules to a diverse panel of glycans, including gangliosides. These arrays consist of synthesized glycan structures immobilized on a solid surface sinica.edu.twzbiotech.com. By incubating the microarray with a fluorescently labeled protein or other ligand, researchers can determine which glycan structures are bound by the ligand and with what affinity zbiotech.com. Glycan microarrays have been used to investigate the binding specificity of immune checkpoint proteins like Siglec-7 and Siglec-9 to various ganglioside glycans, including those from the o-series, which includes GD1c sinica.edu.twresearchgate.netnih.gov. While a specific strong interaction of GD1c with Siglec-7 or Siglec-9 was not highlighted in the provided text, the methodology allows for the systematic evaluation of GD1c binding to a wide range of potential ligands sinica.edu.twresearchgate.netnih.gov. The synthesis of comprehensive panels of ganglioside glycans, including GD1c, enables their inclusion on these microarrays for detailed binding analysis sinica.edu.twresearchgate.netnih.gov.
In Vivo Research Models
In vivo models, particularly genetically engineered organisms, are crucial for understanding the complex roles of gangliosides in development, physiology, and disease.
Studies Utilizing Genetically Engineered Organisms (e.g., Glycosyltransferase Knockout Mice)
Genetically engineered mice, specifically those with targeted disruptions of glycosyltransferase genes involved in ganglioside biosynthesis, have provided significant insights into the functions of various gangliosides, including the context in which 0-series gangliosides like GD1c may become more prominent nih.govpreprints.orgnih.gov. Knockout mouse lines for specific glycosyltransferases can lead to altered ganglioside profiles. For example, mice deficient in ST3Gal V (GM3 synthase), an enzyme in the ganglio-series pathway, show the presence of 0-series gangliosides like GD1c, which are normally found only in trace amounts in the adult mammalian brain nih.gov. These models are invaluable for studying the functional consequences of altered ganglioside expression in a living system, although the specific physiological roles of GD1c in these models require further investigation nih.govpreprints.orgnih.gov. Studies in mice with deficiencies in other glycosyltransferases, such as GM2/GD2 synthase or ceramide glucosyltransferase, have revealed crucial roles for gangliosides in processes like spermatogenesis, myelination, motor function, and embryonic development, highlighting the importance of these lipids in vivo nih.govpreprints.orgnih.govnagoya-u.ac.jp. While direct knockout models specifically targeting GD1c synthesis are less common due to the complexity of ganglioside biosynthesis, knockout of enzymes upstream or in competing pathways can lead to increased levels of GD1c, allowing for the study of its potential roles.
Future Directions and Perspectives in Ganglioside Gd1c Research
Elucidating Further Mechanistic Insights into Cellular Roles
A primary frontier in GD1c research is the detailed dissection of its involvement in cellular signaling and membrane dynamics. While gangliosides are known to be key components of lipid rafts—specialized membrane microdomains that organize signaling proteins—the specific contribution of GD1c to these platforms is not well understood. Future studies will need to focus on identifying the precise signaling proteins that GD1c interacts with and how it modulates their activity. Key unanswered questions include whether GD1c directly binds to receptors or acts as a co-receptor, and how its presence influences the assembly and stability of signaling complexes. nih.govmdpi.com Investigating its impact on receptor tyrosine kinases and other transmembrane proteins will be crucial to understanding its function in cell communication. nih.gov
Furthermore, the regulation of GD1c metabolism presents a vital area for future inquiry. The expression of GD1c is determined by the activity of specific glycosyltransferases and neuraminidases that synthesize and degrade it. nih.gov A deeper understanding of how these enzymes are regulated at the transcriptional and post-translational levels will reveal how cells control GD1c levels in response to developmental cues or environmental stimuli. Research should aim to clarify the subcellular localization of these enzymes and how their activities are coordinated to maintain GD1c homeostasis. There remain many unanswered questions about how the ceramide structure of GD1c affects its synthesis, transport through the Golgi apparatus, and the activity of the enzymes that modify it. nih.gov
Finally, the biophysical impact of GD1c on the plasma membrane warrants more detailed investigation. The large, negatively charged glycan headgroup of GD1c likely influences fundamental membrane properties such as fluidity, curvature, and electrostatic potential. mdpi.com Future research, employing advanced biophysical techniques, should explore how these changes affect membrane-associated processes like vesicle trafficking, endocytosis, and cell-to-cell adhesion. Understanding these mechanistic details will provide a foundational knowledge of GD1c's cellular contributions.
Development of Novel Research Tools and Methodologies
Progress in understanding GD1c is fundamentally linked to the development of more sophisticated and specific research tools. A significant hurdle in the field is the ability to visualize and track GD1c in living cells with high specificity. The generation of high-affinity monoclonal antibodies or other molecular probes, such as aptamers or engineered lectins that specifically recognize the GD1c glycan structure, is a critical future objective. Such tools would enable high-resolution imaging to map the precise subcellular distribution of GD1c and study its dynamic redistribution in response to cellular signaling events.
In parallel, advancements in analytical techniques are necessary for comprehensive and quantitative analysis of GD1c. While methods like liquid chromatography-mass spectrometry (LC-MS) have become central to ganglioside analysis, there is a need for methodologies with even greater sensitivity and the ability to distinguish between closely related isomers. mdpi.comnih.gov Developing optimized LC-MS workflows can provide more efficient separation and quantification of ganglioside isomers, which is crucial for detailed lipidomic profiling in various biological samples. mdpi.com
The application of powerful gene-editing technologies, most notably CRISPR-Cas9, will be transformative for elucidating GD1c function. javeriana.edu.conih.govnih.govresearchgate.net Future research will involve the precise editing of genes encoding the glycosyltransferases responsible for GD1c synthesis. researchgate.netnih.gov Creating cell lines and animal models that are selectively deficient in GD1c, without affecting other ganglioside series, will provide unambiguous platforms to investigate its specific physiological roles. These genetically engineered models will be invaluable for dissecting the functional consequences of GD1c absence in a controlled manner. nih.gov
Investigation of GD1c in Specific Biological Contexts (excluding clinical applications)
Future research must also focus on the role of GD1c in specific, non-pathological biological systems to understand its fundamental importance. One key area is neurodevelopment. Gangliosides are known to be critical for processes such as neurogenesis, synaptogenesis, and the stabilization of neural circuits. nih.govresearchgate.net However, the specific contribution of o-series gangliosides like GD1c is less defined. Future studies should investigate the spatiotemporal expression pattern of GD1c during brain development and its role in synapse formation and plasticity. nih.gov Elucidating how GD1c contributes to the function of the glutamatergic synapse, potentially by modulating the local electrostatic environment, is a promising avenue of research. mdpi.com
Another significant context for GD1c investigation is the immune system. Gangliosides on the surface of immune cells are known to modulate immune responses. nih.govnih.gov GD1c is notably the predominant ganglioside in rat thymocytes, suggesting a role in T-cell development and function. An antibody against GD1c has been shown to cooperate with CD3 and CD4 in activating rat T-cells. jst.go.jp Future research should aim to define the role of GD1c in modulating the activity of various immune cell populations, such as T-cells and dendritic cells. nih.gov Investigating how GD1c participates in the regulation of immune cell activation, differentiation, and cell-to-cell communication within the immune system will provide crucial insights into its physiological functions. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Ganglioside GD1c |
| Receptor tyrosine kinases |
| Glycosyltransferases |
| Neuraminidases |
| CD3 |
Q & A
Q. What methodologies are recommended for structural characterization of GD1c in complex biological samples?
GD1c’s structural elucidation requires advanced glycoanalytical techniques. Permethylation followed by gas chromatography-mass spectrometry (GC/MS) is a gold standard for determining glycosidic linkages and monosaccharide composition. For example, permethylation analysis can differentiate GD1c from structurally similar gangliosides (e.g., GT1a, GQ1b) by identifying specific sialic acid linkages (e.g., α2-3 vs. α2-6) to galactose residues . Thin-layer chromatography (TLC) combined with immunostaining using anti-GD1c monoclonal antibodies is also critical for preliminary identification in tissue extracts .
Q. How can researchers detect and quantify GD1c expression in glioblastoma or autoimmune disease models?
Use antibody-based assays (e.g., ELISA, immunofluorescence) with validated anti-GD1c antibodies, ensuring specificity via knockout controls (e.g., ST8Sia V-deficient cell lines) . For quantification, mass spectrometry (MS) with internal standards (e.g., isotopically labeled GD1c) improves accuracy. In autoimmune studies, GD1c-specific IgG antibodies in patient sera can be correlated with clinical phenotypes (e.g., Guillain-Barré syndrome) using electrochemiluminescence assays .
Q. What is the role of GD1c in cancer metastasis, and how can this be experimentally validated?
GD1c is implicated in tumor cell adhesion and migration via interactions with extracellular matrix components. Functional studies should combine genetic approaches (e.g., siRNA knockdown of ST8Sia V, the synthase responsible for GD1c biosynthesis) with in vitro assays like transwell migration and Matrigel invasion. Orthotopic xenograft models in immunodeficient mice can further validate metastasis-promoting roles .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on GD1c’s role in autoimmune responses?
Contradictions often arise from cohort heterogeneity or methodological variability. For example, while GD1c antibodies are linked to axonal Guillain-Barré syndrome, not all patients with these antibodies exhibit Campylobacter jejuni infection . To address this, use stratified patient cohorts with standardized antibody titers and employ multi-omics approaches (e.g., glycomics and metagenomics) to identify confounding factors like microbiome diversity or host genetic polymorphisms .
Q. What experimental strategies can elucidate GD1c’s biosynthesis pathway and regulatory mechanisms?
Combine metabolic labeling (e.g., radiolabeled sialic acid precursors) with enzymatic assays using recombinant sialyltransferases (e.g., ST8Sia V). CRISPR-Cas9 knockout models or tissue-specific transgenic mice can validate enzyme-substrate relationships. For regulatory mechanisms, chromatin immunoprecipitation (ChIP) and luciferase reporter assays are recommended to study transcriptional control of ST8Sia V in glioblastoma .
Q. How can researchers address challenges in isolating GD1c for functional studies without cross-contamination?
Opt for high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or MS-coupled purification. Validate purity using nuclear magnetic resonance (NMR) and comparative TLC against reference standards. For cell-based studies, use glycoengineered cell lines (e.g., CHO cells with humanized GD1c biosynthesis pathways) to avoid interference from endogenous gangliosides .
Q. What statistical approaches are appropriate for analyzing GD1c’s association with clinical outcomes in small-sample studies?
Use non-parametric tests (e.g., Mann-Whitney U) for antibody titer comparisons and Bayesian hierarchical models to account for sample size limitations. For longitudinal data, mixed-effects models can track GD1c dynamics alongside disease progression. Always report effect sizes and confidence intervals to avoid overinterpretation .
Methodological Challenges and Solutions
Q. How to standardize GD1c quantification across laboratories with varying analytical platforms?
Establish interlaboratory harmonization protocols using shared reference materials (e.g., GD1c-certified standards from the NIH Glycoscience Program). Cross-validate results via round-robin testing and adopt reporting standards from the Beilstein Journal of Organic Chemistry, which mandates detailed experimental replication steps .
Q. What emerging technologies could revolutionize GD1c research?
Single-cell glycomics enables GD1c profiling in rare cell populations (e.g., tumor-initiating cells). Cryo-electron microscopy can visualize GD1c’s interactions with membrane receptors at atomic resolution. CRISPR-based glyco-editing tools (e.g., SiaEdit) allow precise manipulation of GD1c expression in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
